7-((2,4-dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one
Description
7-((2,4-Dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one backbone substituted with a phenyl group at position 3 and a (2,4-dimethoxyphenyl)amino moiety at position 7 (Fig. 1). Chromen-4-one (4H-chromen-4-one) derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . For instance, 4H-chromene derivatives with methoxy, hydroxy, or halogen substituents demonstrate potent apoptosis induction and antibacterial activity .
The compound’s synthesis likely involves condensation reactions between substituted acetophenones and aldehydes or amines, as seen in similar chromen-4-one syntheses. For example, 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one (Compound 3) was synthesized via a base-catalyzed reaction of 2-hydroxyacetophenone, 4-dimethylaminobenzaldehyde, and hydrogen peroxide in ethanol, yielding 59% . Such methods suggest feasible routes for synthesizing the target compound.
Properties
IUPAC Name |
7-(2,4-dimethoxyanilino)-3-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-26-17-9-11-20(22(13-17)27-2)24-16-8-10-18-21(12-16)28-14-19(23(18)25)15-6-4-3-5-7-15/h3-14,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQOJKJXTPSGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2,4-dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 3-phenyl-4H-chromen-4-one as the primary starting materials.
Condensation Reaction: The 2,4-dimethoxyaniline undergoes a condensation reaction with 3-phenyl-4H-chromen-4-one in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amine at position 7 undergoes nucleophilic substitution under acidic or catalytic conditions. For example:
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde derivatives) in THF under DCC coupling to form thiazolidinone analogs (Table 1) .
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Acylation : Acetylation with acetic anhydride in pyridine yields 7-acetamido derivatives, as demonstrated in analogous aminochromenone systems .
Table 1: Reaction Conditions for Schiff Base Derivatives
| Substrate | Reagent | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 7-aminochromenone | Benzaldehyde derivatives | DCC/THF | 65-89 | |
| 7-amino-3-methoxyflavone | Thioglycolic acid | Dry acetone | 70-85 |
Electrophilic Aromatic Substitution
The electron-rich aromatic rings (chromenone core and dimethoxyphenyl group) participate in electrophilic reactions:
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Nitration : Nitro groups are introduced at position 8 using HNO₃/H₂SO₄, as seen in structurally similar 7-amino-8-nitro-4H-chromen-4-one derivatives (yield: 89%) .
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Halogenation : Bromination at position 3 occurs via N-bromosuccinimide (NBS) in CCl₄, analogous to 3-bromo-4H-chromen-4-one syntheses.
Cyclization and Condensation Reactions
The chromenone core facilitates cyclization under acidic or basic conditions:
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Pyrano[3,2-c]chromenone Formation : Reacts with malononitrile or methyl cyanoacetate in water under L-proline catalysis to form fused pyrano-chromenone systems (Scheme 1) .
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Knoevenagel Condensation : Forms 3-benzylidene derivatives with aryl aldehydes (e.g., isovanillin) under p-TsOH, yielding antiangiogenic analogs (IC₅₀: 1.5–32 μM) .
Scheme 1: Proposed Mechanism for Pyrano-Chromenone Synthesis
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L-proline activates the amino group.
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Knoevenagel condensation with active methylene compounds.
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Intramolecular cyclization releases L-proline, forming fused rings.
Oxidative and Reductive Transformations
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Oxidative Demethylation : Methoxy groups at positions 2 and 4 are demethylated using TMSI or BBr₃ to yield phenolic derivatives .
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Reduction of Chromenone Core : Catalytic hydrogenation (H₂/Pd-C) reduces the 4-keto group to a chromanol, as observed in homoisoflavanone syntheses .
Photoredox C–H Arylation
Under visible light with eosin Y (EY-Na), the compound undergoes C–H arylation with diazonium salts, enabling diversification at position 3 (Table 2) .
Table 2: Photoredox Arylation Conditions
| Diazonium Salt | Heteroarene | Light Source (nm) | Yield (%) |
|---|---|---|---|
| Pyrido[1,2-a]pyrimidine | Furan | 510 | 68 |
| Thiazolo[3,2-a]pyrimidine | Thiophene | 450 | 49 |
Stability and Reactivity Trends
Scientific Research Applications
Overview
7-((2,4-dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid class, recognized for its diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the fields of antioxidant , anti-inflammatory , and anticancer therapies.
Antioxidant Properties
Flavonoids are known for their antioxidant capabilities, which help in neutralizing free radicals in the body. Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for preventing oxidative stress-related diseases.
Case Study: Antioxidant Activity Assessment
- Objective: Evaluate the antioxidant capacity using DPPH radical scavenging assay.
- Methodology: The compound was tested at various concentrations; the decrease in DPPH absorbance was measured.
- Findings: The compound demonstrated a concentration-dependent reduction in DPPH radical levels, indicating strong antioxidant potential.
Anticancer Properties
The compound has shown promising results in anticancer research. Its mechanism involves inducing apoptosis and inhibiting proliferation in cancer cells.
Case Study: Anticancer Activity on MCF-7 Cells
- Objective: Assess effects on MCF-7 breast cancer cells.
- Methodology: MCF-7 cells were treated with varying concentrations; cell viability was assessed using MTT assays.
- Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages
- Objective: Assess anti-inflammatory potential using LPS-stimulated macrophages.
- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
- Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. While specific data for this compound is limited, related chromone derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Synthesis and Production Methods
The synthesis of this compound involves a condensation reaction between 2,4-dimethoxyaniline and 3-phenyl-4H-chromen-4-one, typically facilitated by catalysts like acetic acid or sulfuric acid. Purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Industrial Production Methods
For larger-scale production, continuous flow reactors and automated systems may be utilized to enhance efficiency and yield. Optimizing reaction conditions—temperature, pressure, and solvent choice—is critical for maximizing output.
Mechanism of Action
The mechanism of action of 7-((2,4-dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Table 1: Substituent Effects in Chromen-4-one Derivatives
Key Observations:
- Position 3: Phenyl and substituted phenyl groups (e.g., methoxyphenyl) enhance aromatic stacking interactions, critical for binding to biological targets like kinases or DNA .
Biological Activity
7-((2,4-dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one, a compound with the CAS number 859669-05-9, is a member of the flavonoid family known for its diverse biological activities. This article delves into its biological properties, including antioxidant, anti-inflammatory, and anticancer effects, supported by research findings and data.
Chemical Structure and Synthesis
The compound features a chromenone backbone with a dimethoxyphenyl amino group at the 7-position and a phenyl group at the 3-position. The synthesis typically involves a condensation reaction between 2,4-dimethoxyaniline and 3-phenyl-4H-chromen-4-one in the presence of acidic catalysts like acetic acid or sulfuric acid. The purification process often employs recrystallization or column chromatography to yield a high-purity product.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals effectively, reducing oxidative stress by donating electrons. This activity is crucial for mitigating cellular damage caused by reactive oxygen species (ROS) .
Anti-inflammatory Activity
The compound shows promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies indicate that it can suppress the release of cytokines like IL-6 and TNF-α in serum, which are pivotal in inflammatory responses . The mechanism involves modulation of the TLR4/MAPK signaling pathways, leading to reduced inflammation in cellular models .
Anticancer Properties
This compound has been investigated for its anticancer potential. It induces apoptosis in various cancer cell lines by activating caspases and inhibiting cell proliferation pathways. In vitro studies have shown that it exhibits cytotoxicity comparable to established chemotherapeutic agents like cisplatin and topotecan against prostate (PC-3) and lung (SK-LU-1) cancer cell lines .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Antioxidant Activity : Electron donation to free radicals reduces oxidative stress.
- Anti-inflammatory Activity : Inhibition of COX and cytokine production mitigates inflammation.
- Anticancer Activity : Induction of apoptosis through caspase activation and inhibition of proliferation signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-Amino-3-phenyl-4H-chromen-4-one | Lacks the dimethoxy group | Reduced antioxidant activity |
| 2,4-Dimethoxyphenyl-3-phenyl-4H-chromen-4-one | Lacks the amino group | Altered reactivity; less potent in anticancer activity |
Case Studies
- Study on Antioxidant Activity : A study evaluated various flavonoids' antioxidant capacity using DPPH assays, where this compound exhibited antioxidant activity significantly superior to ascorbic acid .
- Anti-inflammatory Study : In RAW264.7 cells, this compound inhibited NO production and reduced pro-inflammatory cytokine levels significantly compared to controls .
- Anticancer Evaluation : The compound was tested against multiple cancer cell lines, demonstrating IC50 values lower than those of conventional drugs like cisplatin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
